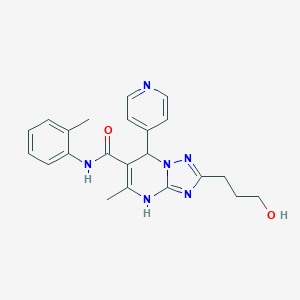
MFCD03847699
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD03847699 is a synthetic compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo[1,5-a]pyrimidine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Métodos De Preparación
The synthesis of MFCD03847699 can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free, additive-free, and eco-friendly method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction conditions typically involve microwave irradiation, which significantly reduces the reaction time and improves the yield.
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
MFCD03847699 has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, triazolopyrimidines are known to interact with microtubules, affecting their stability and function . This interaction can lead to various cellular responses, including inhibition of cell division and induction of apoptosis. The exact molecular pathways involved depend on the specific substitution pattern of the compound.
Comparación Con Compuestos Similares
Similar compounds include other triazolopyrimidines, such as:
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Pyrazolo[3,4-d]pyrimidine derivatives These compounds share a similar core structure but differ in their substitution patterns, which can significantly affect their biological activity and applications. The unique combination of substituents in MFCD03847699 contributes to its distinct properties and potential uses.
Propiedades
Fórmula molecular |
C22H24N6O2 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-7-pyridin-4-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C22H24N6O2/c1-14-6-3-4-7-17(14)25-21(30)19-15(2)24-22-26-18(8-5-13-29)27-28(22)20(19)16-9-11-23-12-10-16/h3-4,6-7,9-12,20,29H,5,8,13H2,1-2H3,(H,25,30)(H,24,26,27) |
Clave InChI |
SZAYCZXSMFSWFN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=C(NN3C2C4=CC=NC=C4)CCCO)C |
SMILES isomérico |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=C(NN3C2C4=CC=NC=C4)CCCO)C |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC(=NN3C2C4=CC=NC=C4)CCCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284321.png)
![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B284322.png)
![N-(3,4-dimethylphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B284325.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284326.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide](/img/structure/B284327.png)
![2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284328.png)
![2-(2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B284330.png)
![N-(4-methylbenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284331.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284333.png)
![N-(2,4-dimethylphenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B284336.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B284337.png)
![Dimethyl 2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]terephthalate](/img/structure/B284341.png)
![2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B284342.png)

